(7R)-8-cyclopentyl-7-ethyl-5-methyl-2-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-7H-pteridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “US8598172, 1” is a substituted dihydropteridin-6-one derivative, known for its application as a kinase inhibitor . This compound has shown significant potential in inhibiting specific kinases, making it a valuable candidate in various scientific and medical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “US8598172, 1” involves a multi-step synthetic route.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and scalable reaction conditions to ensure the efficient production of the compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Scientific Research Applications
Compound “US8598172, 1” has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying kinase inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and kinase activity.
Medicine: Explored as a potential therapeutic agent for diseases involving kinase dysregulation, such as cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The mechanism of action of compound “US8598172, 1” involves its interaction with specific kinases, inhibiting their activity. This inhibition disrupts the phosphorylation of target proteins, affecting various cellular signaling pathways. The compound’s molecular targets include specific kinases involved in cell growth and proliferation .
Comparison with Similar Compounds
BI 2536: Another kinase inhibitor with a similar dihydropteridin-6-one core structure.
CHEMBL513909: A compound with comparable kinase inhibitory activity.
Uniqueness: Compound “US8598172, 1” stands out due to its specific substituents, which confer unique binding properties and selectivity towards certain kinases. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C26H34F3N7O2 |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
(7R)-8-cyclopentyl-7-ethyl-5-methyl-2-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-7H-pteridin-6-one |
InChI |
InChI=1S/C26H34F3N7O2/c1-4-20-24(37)34(3)21-16-30-25(32-23(21)36(20)17-7-5-6-8-17)31-19-15-18(35-13-11-33(2)12-14-35)9-10-22(19)38-26(27,28)29/h9-10,15-17,20H,4-8,11-14H2,1-3H3,(H,30,31,32)/t20-/m1/s1 |
InChI Key |
UKDYPCZCLRCOMP-HXUWFJFHSA-N |
Isomeric SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=CC(=C4)N5CCN(CC5)C)OC(F)(F)F)C |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=CC(=C4)N5CCN(CC5)C)OC(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.